

Application Notes and Protocols for Industrial Catalysis using Rhodium(III) Sulfate

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Compound of Interest

Compound Name: Rhodium(III) sulfate

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These application notes provide a comprehensive overview of the industrial applications of **Rhodium(III) sulfate** as a versatile catalyst precursor in key organic transformations. While **Rhodium(III) sulfate** is often used as a starting material for the synthesis of more complex and active catalytic species, these protocols offer valuable insights into its potential in hydrogenation, hydroformylation, carbonylation, and C-H activation reactions. The following sections detail experimental procedures, present quantitative data for catalyst performance, and illustrate relevant catalytic cycles and workflows.

Hydrogenation Reactions

Rhodium-based catalysts are highly effective for the hydrogenation of a wide variety of functional groups.^[1] **Rhodium(III) sulfate** can serve as a precursor for the preparation of both homogeneous and heterogeneous rhodium catalysts for these transformations. Supported rhodium catalysts, often on alumina or carbon, are particularly relevant for industrial processes due to their ease of separation and recyclability.^{[2][3]}

Application Note: Selective Hydrogenation of Functionalized Arenes

Selective hydrogenation of functionalized aromatic rings is a critical process in the synthesis of pharmaceuticals and fine chemicals. Rhodium catalysts are known for their high activity in arene hydrogenation under relatively mild conditions.^[1] This protocol describes the preparation

of a supported Rh/Al₂O₃ catalyst from **Rhodium(III) sulfate** and its application in the selective hydrogenation of a functionalized arene.

Experimental Protocol: Preparation of 5% Rh/Al₂O₃ Catalyst and Hydrogenation of a Functionalized Arene

Catalyst Preparation:

- **Support Preparation:** γ -Alumina (γ -Al₂O₃) pellets are calcined at 500°C for 4 hours to remove any adsorbed moisture and impurities.
- **Impregnation:** A solution of **Rhodium(III) sulfate** hydrate is prepared by dissolving the appropriate amount in deionized water to achieve a 5 wt% rhodium loading on the support. The alumina pellets are then impregnated with the **Rhodium(III) sulfate** solution using the incipient wetness technique.
- **Drying:** The impregnated pellets are dried in an oven at 120°C for 12 hours.
- **Reduction:** The dried catalyst is reduced in a tube furnace under a flow of 5% H₂ in Argon at 400°C for 4 hours to obtain the active Rh/Al₂O₃ catalyst.

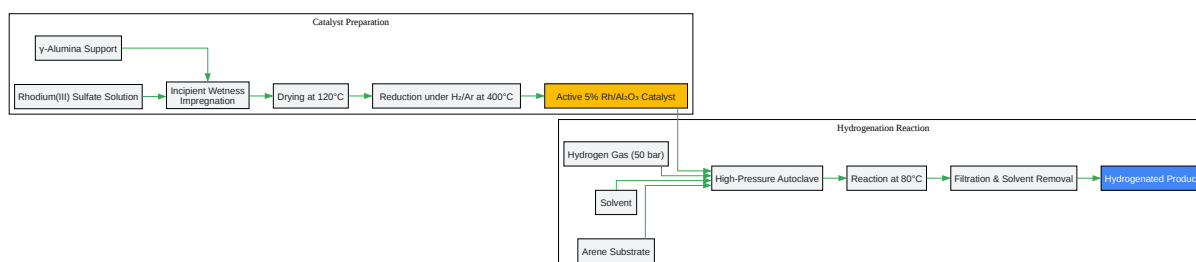
Hydrogenation Procedure:

- **Reactor Setup:** A high-pressure stainless-steel autoclave is charged with the prepared 5% Rh/Al₂O₃ catalyst (S/C ratio of 100:1), the functionalized arene substrate (1 mmol), and a suitable solvent such as ethanol (10 mL).
- **Reaction Conditions:** The reactor is sealed, purged three times with nitrogen, and then three times with hydrogen. The reactor is then pressurized with hydrogen to 50 bar and heated to 80°C with vigorous stirring.
- **Monitoring and Work-up:** The reaction progress is monitored by TLC or GC-MS. Upon completion, the reactor is cooled to room temperature and carefully depressurized. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Data Presentation

Substrate	Product	Catalyst Loading (mol%)	Temp (°C)	Pressure (bar H ₂)	Time (h)	Conversion (%)	Selectivity (%)	Reference
Benzene	Cyclohexane	1	80	40	4	>99	>99	[4]
Toluene	Methylcyclohexane	1	80	40	6	95	>99	[4]
Nitrobenzene	Aniline	5% Rh/Al ₂ O ₃	25	in situ H ₂	0.5	>99	>99	[5]
Acetophenone	1-Phenylethanol	5% Rh/Al ₂ O ₃	25	in situ H ₂	1	>99	>99	[5]

Experimental Workflow



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Workflow for catalyst preparation and hydrogenation.

Hydroformylation Reactions

Hydroformylation, or oxo-synthesis, is a major industrial process for the production of aldehydes from alkenes. Rhodium-based catalysts are highly active and selective for this transformation, particularly for the production of linear aldehydes.[6] **Rhodium(III) sulfate** can be used as a precursor to generate the active rhodium carbonyl hydride species in situ.

Application Note: Hydroformylation of Propylene

The hydroformylation of propylene to produce butyraldehyde is a large-scale industrial process. The use of rhodium catalysts allows for high selectivity towards the more valuable n-

butyraldehyde.^[7] This protocol outlines a general procedure for the hydroformylation of propylene using a catalyst system derived from **Rhodium(III) sulfate**.

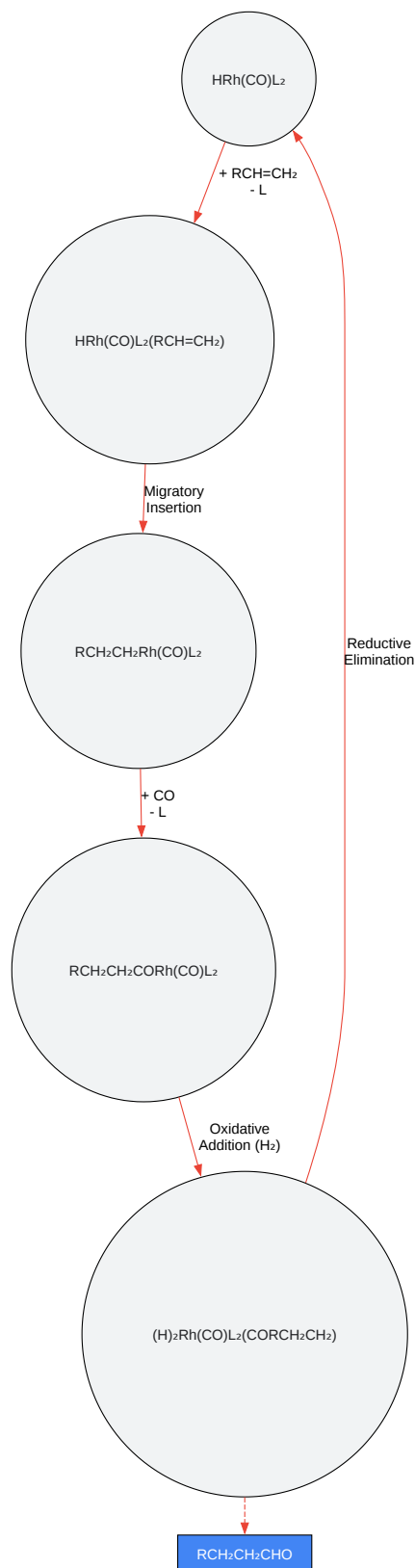
Experimental Protocol: Propylene Hydroformylation

- Catalyst Pre-formation:** In a glovebox, a pressure reactor is charged with **Rhodium(III) sulfate**, a suitable phosphine ligand (e.g., triphenylphosphine, TPP), and a high-boiling point solvent (e.g., toluene). The reactor is sealed, removed from the glovebox, and pressurized with syngas (CO/H₂ = 1:1) to 20 bar. The mixture is heated to 100°C for 1 hour to form the active rhodium carbonyl hydride complex.
- Reaction:** The reactor is cooled, and propylene is introduced as a liquid or gas. The reactor is then heated to the desired reaction temperature (e.g., 120°C) and pressurized with syngas to the final reaction pressure (e.g., 50 bar).
- Monitoring and Analysis:** The reaction progress is monitored by observing the pressure drop and by taking samples for GC analysis to determine the conversion of propylene and the ratio of n- to iso-butyraldehyde.
- Product Isolation:** After the reaction, the reactor is cooled, and the excess gas is vented. The liquid product is distilled to separate the butyraldehyde isomers from the catalyst solution, which can potentially be recycled.

Data Presentation

Olefin	Catalyst System	Temp (°C)	Pressure (bar)	n/iso ratio	TOF (h ⁻¹)	Reference
Propylene	Rh/TPP	90-130	15-25	~10:1	>1000	^[7]
1-Octene	Rh/Xantphos	100	20	>95:5	~1500	^[8]
1-Octene	Rh ₁ @MFI-K	80	40	>99:1	>89	^[9]
Propylene	PPh ₃ -Rh/SiO ₂	120	10	14	131	^[10]

Catalytic Cycle



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A generalized catalytic cycle for hydroformylation.

Carbonylation Reactions

Rhodium-catalyzed carbonylation of methanol to acetic acid (Monsanto process) is a cornerstone of industrial organic chemistry. **Rhodium(III) sulfate** can be used as a precursor for the $[\text{Rh}(\text{CO})_2\text{I}_2]^-$ active species.[\[11\]](#)[\[12\]](#)

Application Note: Methanol Carbonylation

This application note describes a laboratory-scale procedure for the carbonylation of methanol to acetic acid, illustrating the fundamental principles of the industrial Monsanto process.

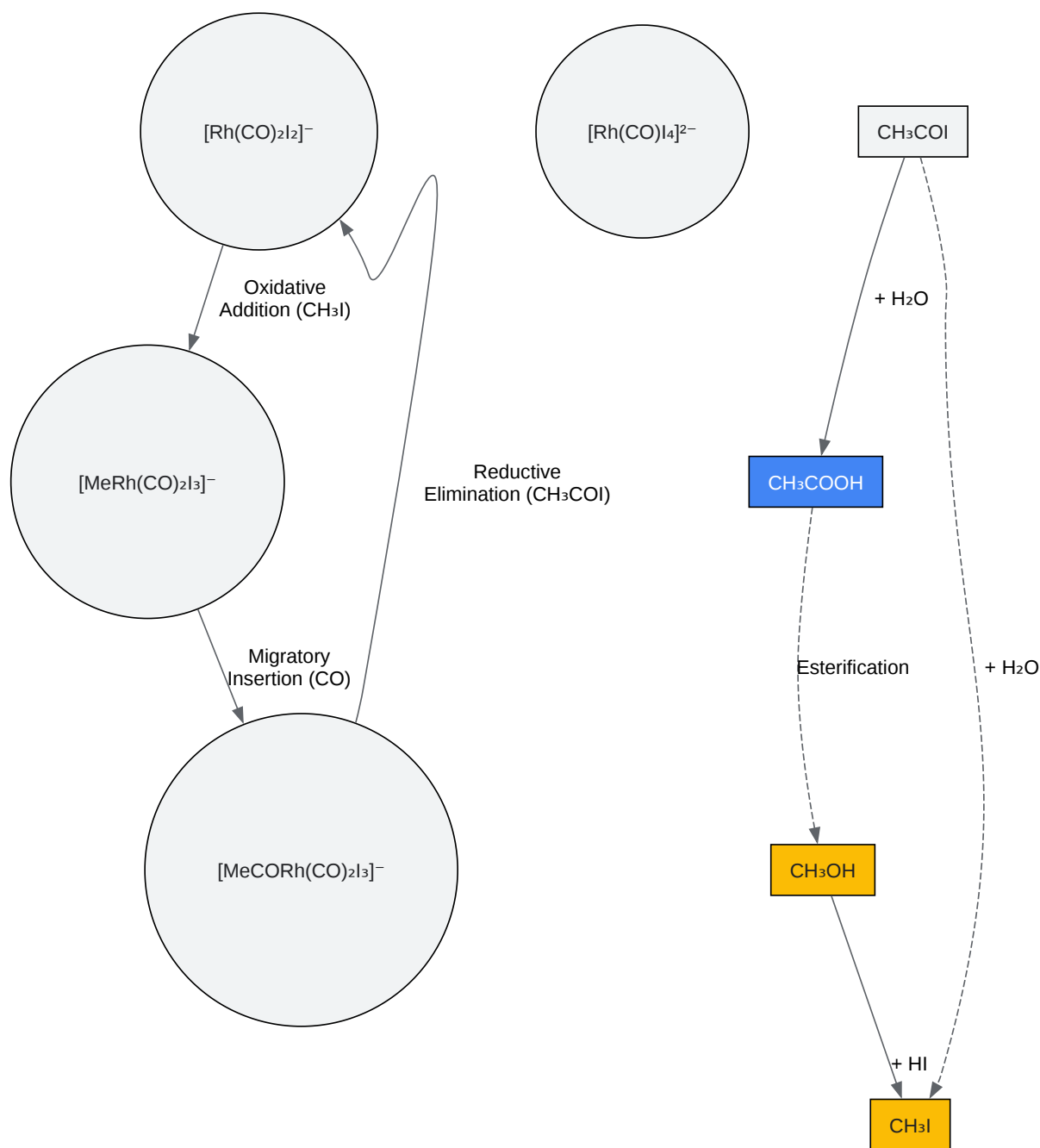
Experimental Protocol: Methanol Carbonylation

- **Catalyst Solution Preparation:** A pressure-resistant glass liner is charged with **Rhodium(III) sulfate**, hydroiodic acid, and acetic acid as the solvent. The mixture is heated under a carbon monoxide atmosphere to form the active rhodium catalyst complex.
- **Reaction:** The catalyst solution is transferred to a high-pressure autoclave. Methyl iodide (promoter) and methanol are added. The autoclave is pressurized with carbon monoxide (30-60 bar) and heated to 150-200°C.
- **Analysis:** The reaction is typically run in a continuous or semi-continuous mode in an industrial setting. For a batch laboratory experiment, the reaction can be monitored by taking samples and analyzing for acetic acid and methyl acetate content by GC.
- **Product Separation:** In an industrial process, the product acetic acid is continuously separated by distillation.

Data Presentation

Process	Catalyst	Promoter	Temp (°C)	Pressure (bar CO)	Selectivity to Acetic Acid (%)	Reference
Monsanto	$[\text{Rh}(\text{CO})_2\text{I}_2]$ –	CH_3I	150-200	30-60	>99	[13]
Cativa	$[\text{Ir}(\text{CO})_2\text{I}_2]^-$	CH_3I	150-200	30-40	>99	[12]

Catalytic Cycle



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The catalytic cycle of the Monsanto acetic acid process.

C-H Activation Reactions

Rhodium(III) catalysts are powerful tools for the functionalization of otherwise inert C-H bonds, enabling the construction of complex molecules in a more atom-economical manner.^{[11][14]}

Rhodium(III) sulfate can serve as a precursor for the catalytically active Rh(III) species in these reactions.

Application Note: Directed C-H Olefination of Arenes

This protocol describes a rhodium-catalyzed ortho-olefination of a benzamide derivative, where the amide group acts as a directing group to achieve high regioselectivity.

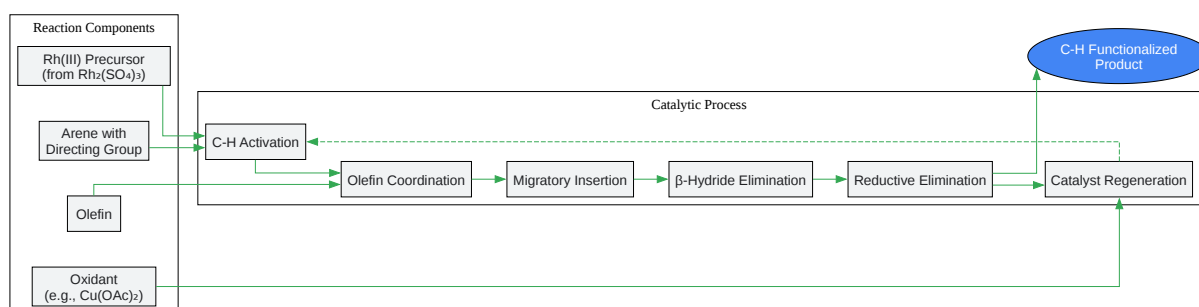
Experimental Protocol: C-H Olefination

- Reaction Setup: A dried Schlenk tube is charged with the benzamide substrate (0.5 mmol), **Rhodium(III) sulfate** (2.5 mol %), a silver salt co-catalyst (e.g., AgSbF₆, 10 mol %), an oxidant (e.g., Cu(OAc)₂, 2.0 equiv.), the olefin (1.5 mmol), and a solvent (e.g., DCE, 2 mL).
- Reaction Conditions: The tube is sealed and heated to 100°C for 12 hours.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired ortho-olefinated product.

Data Presentation

Arene Substrate	Olefin	Product Yield (%)	Reference
N-methoxybenzamide	Styrene	85	^[14]
2-Phenylpyridine	Ethyl acrylate	92	^[14]
N-pivaloyloxybenzamide	Ethylene	96	^[9]
N-pivaloyloxybenzamide	Propyne	95	^[9]

Logical Relationship Diagram



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Key steps in a directed C-H functionalization reaction.

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